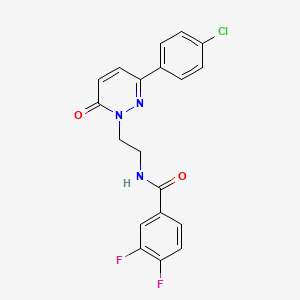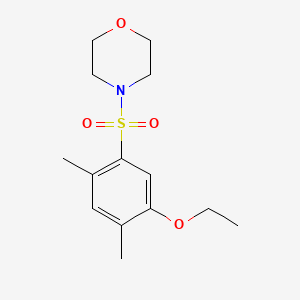
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)morpholine”, has a molecular formula of C13H19NO4S, an average mass of 285.359 Da, and a monoisotopic mass of 285.103485 Da . The structure of “4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine” would be similar, but with an ethoxy group instead of a methoxy group .Applications De Recherche Scientifique
Antibacterial Activity
Pyrazolines, including our compound, have demonstrated antibacterial properties in various studies . Researchers have explored their effectiveness against bacterial strains, making them promising candidates for novel antibiotics.
Antifungal Potential
The antifungal activity of pyrazolines has also been investigated. These compounds may inhibit fungal growth and offer an alternative to existing antifungal agents .
Antiparasitic Effects
Studies suggest that pyrazolines exhibit antiparasitic activity. Researchers have explored their potential against various parasites, including protozoans and helminths .
Anti-Inflammatory Properties
Pyrazolines may modulate inflammatory responses. Their anti-inflammatory effects have been studied in vitro and in animal models, highlighting their potential therapeutic applications .
Antioxidant Capacity
Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have shown antioxidant activity by scavenging free radicals and reducing oxidative damage .
Neurotoxicity and Acetylcholinesterase Inhibition
Our compound’s impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish) has been studied. AchE inhibition affects nerve transmission and behavior, making it relevant for neurotoxicity research .
Propriétés
IUPAC Name |
4-(5-ethoxy-2,4-dimethylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-19-13-10-14(12(3)9-11(13)2)20(16,17)15-5-7-18-8-6-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBLCICUYIAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromopyrazin-2-yl)methyl]-3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)urea](/img/structure/B2560739.png)
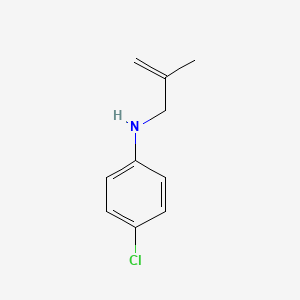
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)
![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)
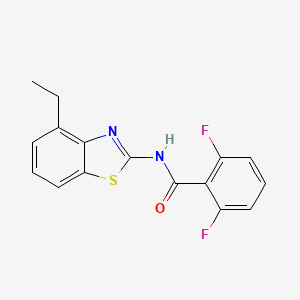
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)
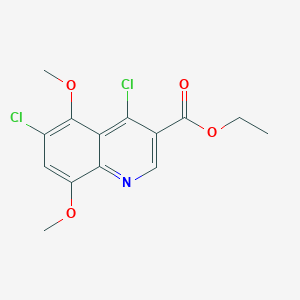
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B2560755.png)
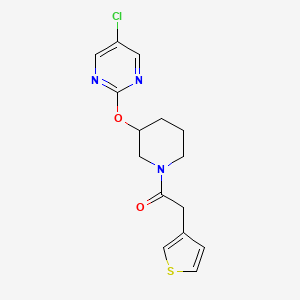
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
